1-[4-(6-Amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol
Description
1-[4-(6-Amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Properties
IUPAC Name |
1-[4-(6-amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-12-10-24(9-8-23(12)11-13(2)25)18-14(3)16(19)21-17(22-18)15-6-4-5-7-20-15/h4-7,12-13,25H,8-11H2,1-3H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEKANIREPJQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(C)O)C2=NC(=NC(=C2C)N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a cyclization reaction involving a suitable precursor, such as a β-keto ester.
Piperazine Moiety Addition: The piperazine moiety is incorporated through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Final Assembly: The final compound is assembled by linking the pyrimidine-pyridine core with the piperazine moiety through a series of coupling reactions, often using reagents like sodium hydride and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-[4-(6-Amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(6-Amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylpyridin-2-ol: Shares the pyridine and pyrimidine core but lacks the piperazine moiety.
2-Amino-5-methylpyridine: Contains the pyridine ring but differs in the substitution pattern and lacks the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: Similar in having a fused pyrimidine ring but differ in the specific heterocyclic structure.
Uniqueness
1-[4-(6-Amino-5-methyl-2-pyridin-2-ylpyrimidin-4-yl)-2-methylpiperazin-1-yl]propan-2-ol is unique due to its specific combination of pyrimidine, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
